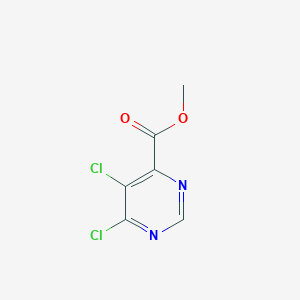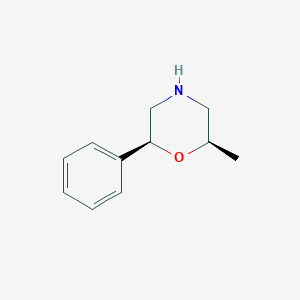![molecular formula C9H13NOSi B6283770 5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole CAS No. 2344681-35-0](/img/no-structure.png)
5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “5-methyl” part indicates a methyl group attached to the 5th carbon of the oxazole ring. The “[2-(trimethylsilyl)ethynyl]” part suggests an ethynyl group (a carbon-carbon triple bond) attached to the 2nd carbon of the ring, with a trimethylsilyl group attached to the ethynyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a five-membered oxazole ring with various substituents attached at the 2nd and 5th carbons. The exact structure would depend on the specific locations and orientations of these substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific reagents and conditions used. The presence of the ethynyl group could potentially allow for reactions involving the formation or breaking of carbon-carbon triple bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific chemical structure. For example, similar compounds like “4-[(Trimethylsilyl)ethynyl]benzaldehyde” have a molecular weight of 202.32 and a melting point of 66-70 °C .Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would likely depend on its specific chemical structure and how it is handled. For example, similar compounds like “2-[(Trimethylsilyl)ethynyl]aniline” are classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-methyl-2-nitropropane", "2-bromoethyltrimethylsilane", "Sodium hydride", "Acetic acid", "Sodium borohydride", "Acetic anhydride", "Triethylamine", "Oxalyl chloride", "Dimethylformamide", "Ethyl acetate", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Reduction of 2-methyl-2-nitropropane with sodium borohydride in methanol to yield 2-methyl-2-aminopropane", "Step 2: Alkylation of 2-methyl-2-aminopropane with 2-bromoethyltrimethylsilane in the presence of sodium hydride in dimethylformamide to yield 2-(trimethylsilyl)ethylamine", "Step 3: Reaction of 2-(trimethylsilyl)ethylamine with oxalyl chloride in the presence of dimethylformamide to yield 2-(trimethylsilyl)acetonitrile", "Step 4: Addition of acetic anhydride and triethylamine to 2-(trimethylsilyl)acetonitrile in ethyl acetate to yield 2-(trimethylsilyl)acetamide", "Step 5: Reaction of 2-(trimethylsilyl)acetamide with acetic acid and hydrochloric acid to yield 5-methyl-4-(2-(trimethylsilyl)ethyl)-1,2-oxazole", "Step 6: Removal of the trimethylsilyl group using sodium bicarbonate and water to yield 5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole" ] } | |
Número CAS |
2344681-35-0 |
Fórmula molecular |
C9H13NOSi |
Peso molecular |
179.3 |
Pureza |
80 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




